molecular formula C9H9I3 B3049016 Triiodomesitylene CAS No. 19025-36-6

Triiodomesitylene

Cat. No.: B3049016
CAS No.: 19025-36-6
M. Wt: 497.88 g/mol
InChI Key: UUMJKZVRNPVQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Triiodomesitylene can be synthesized through several methods. One common approach involves the iodination of mesitylene using iodine and an oxidizing agent such as nitric acid or potassium iodate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of iodine monochloride (ICl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method provides a more controlled iodination process, resulting in higher yields of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Triiodomesitylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, organolithium compounds.

    Oxidation: Potassium permanganate, acetic anhydride, sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution: Various substituted mesitylenes depending on the nucleophile used.

    Oxidation: Triiodoacetophenone.

    Reduction: Mesitylene.

Scientific Research Applications

Triiodomesitylene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Mesitylene: The parent compound of triiodomesitylene, with three methyl groups attached to a benzene ring.

    Triiodobenzene: A similar compound where three iodine atoms are attached to a benzene ring without the methyl groups.

    Trimethylbenzene: A compound with three methyl groups attached to a benzene ring, similar to mesitylene but without the iodine atoms.

Uniqueness

This compound is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,3,5-triiodo-2,4,6-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMJKZVRNPVQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1I)C)I)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348340
Record name Triiodomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19025-36-6
Record name Triiodomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triiodomesitylene
Reactant of Route 2
Triiodomesitylene
Reactant of Route 3
Reactant of Route 3
Triiodomesitylene
Reactant of Route 4
Triiodomesitylene
Reactant of Route 5
Reactant of Route 5
Triiodomesitylene
Reactant of Route 6
Triiodomesitylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.